molecular formula C14H19BrO4S B12855991 3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid

3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid

Cat. No.: B12855991
M. Wt: 363.27 g/mol
InChI Key: XIFXEHAJXPYGAI-UHFFFAOYSA-N
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Description

3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid is a brominated benzoic acid derivative featuring a unique thioether-linked diethoxyethyl substituent at position 5 and a methyl group at position 2. Its structure combines electron-withdrawing (bromo) and electron-donating (methyl, diethoxyethylthio) groups, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C14H19BrO4S

Molecular Weight

363.27 g/mol

IUPAC Name

3-bromo-5-(2,2-diethoxyethylsulfanyl)-2-methylbenzoic acid

InChI

InChI=1S/C14H19BrO4S/c1-4-18-13(19-5-2)8-20-10-6-11(14(16)17)9(3)12(15)7-10/h6-7,13H,4-5,8H2,1-3H3,(H,16,17)

InChI Key

XIFXEHAJXPYGAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC1=CC(=C(C(=C1)Br)C)C(=O)O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid typically involves multiple steps:

    Thioether Formation: The thioether group is introduced by reacting the brominated intermediate with a suitable thiol, such as 2,2-diethoxyethanethiol, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, potentially yielding debrominated or reduced acid derivatives.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or

Biological Activity

3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid is a compound of interest due to its potential biological activities, particularly in drug development. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Formula : C14H19BrO4S
Molecular Weight : 363.27 g/mol
CAS Number : 2246311-98-6
Solubility : Soluble in organic solvents such as chloroform and methanol.

Research indicates that compounds related to 3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid can act on various biological targets. The compound's structure suggests it may interact with specific receptors or enzymes, potentially inhibiting or activating biological pathways.

Target Enzymes and Receptors

  • Dihydrofolate Reductase (DHFR) : Analogous compounds have shown inhibitory activity against the enzyme DHFR from Mycobacterium tuberculosis, which is crucial for the survival of the pathogen. Inhibition of this enzyme can lead to potential anti-tuberculosis treatments .
  • Smoothened Receptor Antagonists : Compounds similar to this compound have been studied for their ability to inhibit the Smoothened receptor, which is part of the Hedgehog signaling pathway implicated in various cancers .

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzoic acid can exhibit significant biological activity against various pathogens and cancer cell lines. For instance, a related study reported that substituted benzoic acid derivatives had IC50 values ranging from 7 to 40 μM against MtDHFR, indicating promising potential for drug development .

Case Studies

  • Anti-Tuberculosis Activity : A study focused on the design and synthesis of novel benzoic acid derivatives showed that certain compounds had strong inhibitory effects on MtDHFR, making them candidates for further exploration as anti-TB agents .
    CompoundIC50 (μM)Mechanism
    4e7Uncompetitive inhibition
    MB872500Weak inhibitor
  • Cancer Treatment Potential : Research into alpha-helix mimetics has indicated that compounds structurally related to 3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid may serve as effective agents in cancer therapy by mimicking biologically active peptides .

Pharmacological Applications

The pharmacological applications of this compound extend beyond tuberculosis and cancer treatment. Its structural features allow it to be a versatile scaffold for the development of various therapeutic agents:

  • HIV-1 Entry Inhibitors : Similar compounds have been utilized in drug design targeting HIV entry mechanisms.
  • Anti-inflammatory Agents : The compound's potential anti-inflammatory properties are under investigation due to its interaction with inflammatory pathways.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anti-inflammatory Properties
Recent studies indicate that derivatives of benzoic acid exhibit anti-inflammatory activities. For instance, compounds structurally similar to 3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in animal models . This suggests that the compound could be explored further for its efficacy in treating inflammatory diseases.

Organic Synthesis

3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid serves as a versatile intermediate in organic synthesis. Its bromine atom can participate in various substitution reactions, making it valuable for creating more complex molecules.

Table 1: Synthetic Applications of 3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic Acid

Reaction TypeDescriptionReference
Nucleophilic SubstitutionThe bromine can be replaced by nucleophiles to form new compounds.
Coupling ReactionsUtilized in cross-coupling reactions to synthesize biaryl compounds.
FunctionalizationCan be modified to introduce various functional groups, enhancing its reactivity.

Material Science

In material science, derivatives of the compound may be explored for their properties in developing new materials. For example, similar brominated benzoic acids have been used in the synthesis of polymers and organic light-emitting diodes (OLEDs), indicating potential applications in electronics .

Environmental Applications

Compounds like 3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid may also find applications in environmental chemistry. Their ability to interact with various pollutants could be harnessed for remediation processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

The table below highlights key structural differences between the target compound and related brominated benzoic acid derivatives:

Compound Name Substituents (Positions) Key Functional Groups CAS Number
3-Bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoic acid 3-Br, 2-CH₃, 5-(S-CH₂CH(OEt)₂) Thioether, diethoxyethyl, carboxylic acid N/A
3-Bromo-5-hydroxy-4-methoxybenzoic acid 3-Br, 5-OH, 4-OCH₃ Hydroxy, methoxy, carboxylic acid 256519-02-5
2-Bromo-5-methoxybenzoic acid 2-Br, 5-OCH₃ Methoxy, carboxylic acid 22921-68-2
4-Bromo-2-(ethylamino)-5-fluoro-3-methylbenzoic acid 4-Br, 2-NHEt, 5-F, 3-CH₃ Ethylamino, fluoro, carboxylic acid N/A
2-Bromo-5-(trifluoromethyl)benzoic acid 2-Br, 5-CF₃ Trifluoromethyl, carboxylic acid 1483-56-3
2-Bromo-3,4,5-trimethoxybenzoic acid 2-Br, 3-OCH₃, 4-OCH₃, 5-OCH₃ Trimethoxy, carboxylic acid 23346-82-9
Key Observations:
  • Thioether vs. Oxygen-Containing Groups : The diethoxyethylthio group in the target compound introduces enhanced lipophilicity compared to hydroxy or methoxy substituents (e.g., ). This may improve membrane permeability but reduce aqueous solubility.
  • Electron-Withdrawing Effects : The bromo and carboxylic acid groups lower the pKa of all listed compounds, but the trifluoromethyl group in 2-Bromo-5-(trifluoromethyl)benzoic acid further increases acidity and electron deficiency .

Stability and Commercial Availability

  • The target compound’s discontinuation contrasts with the commercial availability of simpler derivatives like 2-Bromo-5-methoxybenzoic acid (TCI Chemicals ).
  • Trimethoxy-substituted analogs (e.g., 2-Bromo-3,4,5-trimethoxybenzoic acid ) are more stable due to the absence of reactive sulfur linkages.

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